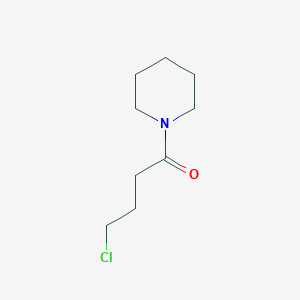
4-スルファモイル安息香酸エチル
概要
説明
Ethyl 4-sulfamoylbenzoate is an organic compound with the molecular formula C9H11NO4S It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and a sulfonamide group is attached to the benzene ring
科学的研究の応用
Ethyl 4-sulfamoylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functionalities.
Material Science: The compound is explored for its potential in creating novel materials with specific properties.
Biological Studies: It serves as a model compound in studies investigating the behavior of sulfonamide-containing molecules in biological systems.
作用機序
Target of Action
Ethyl 4-sulfamoylbenzoate primarily targets the M1 subunit of human ribonucleotide reductase (hRRM1) . Ribonucleotide reductase (RNR) is a key enzyme in cancer chemotherapy, as it catalyzes the reduction of ribonucleotides to 2′-deoxyribonucleotides, a rate-limiting step in the de novo synthesis of deoxynucleotide triphosphates (dNTPs) .
Mode of Action
The compound acts as a local anesthetic . It binds to specific parts of the sodium ion (Na+) channel on the nerve membrane, reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Biochemical Pathways
The compound affects the biochemical pathway involving the conversion of RNA building blocks to DNA building blocks, thus regulating the production of deoxynucleotide triphosphates (dNTPs) vital for DNA replication and repair . As cancer cells are dependent on RNR for the de novo dNTP biosynthesis and the overexpression of RNR is a characteristic of many cancer cells, RNR serves as an enticing target for anticancer therapies .
Pharmacokinetics
In silico admet evaluations of similar compounds have shown favorable pharmacological and toxicity profiles with excellent solubility scores .
Result of Action
The compound has been found to have a good local anesthetic effect . Specifically, it has been shown to be effective in terms of surface anesthesia, infiltration anesthesia, and block anesthesia . Moreover, it has been proposed as a potential inhibitor of RNR, making it a potential anticancer agent .
生化学分析
Biochemical Properties
Ethyl 4-sulfamoylbenzoate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis. The sulfonamide group in ethyl 4-sulfamoylbenzoate forms strong hydrogen bonds with the active site residues of the enzyme, leading to its inhibition . This interaction can be exploited for developing anticancer agents, as ribonucleotide reductase is often overexpressed in cancer cells.
Cellular Effects
Ethyl 4-sulfamoylbenzoate has been shown to affect various types of cells and cellular processes. It influences cell function by inhibiting key enzymes involved in DNA synthesis, thereby affecting cell proliferation. This compound can also impact cell signaling pathways and gene expression. For instance, the inhibition of ribonucleotide reductase by ethyl 4-sulfamoylbenzoate can lead to reduced levels of deoxynucleotide triphosphates, which are essential for DNA replication and repair . This can result in cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.
Molecular Mechanism
The molecular mechanism of action of ethyl 4-sulfamoylbenzoate involves its binding interactions with biomolecules. The sulfonamide group in the compound forms hydrogen bonds with specific amino acid residues in the active site of ribonucleotide reductase, leading to enzyme inhibition . This inhibition disrupts the enzyme’s ability to catalyze the reduction of ribonucleotides to deoxyribonucleotides, which is a critical step in DNA synthesis. Additionally, ethyl 4-sulfamoylbenzoate may also affect other enzymes and proteins involved in cellular metabolism and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-sulfamoylbenzoate can change over time. The stability and degradation of the compound are important factors to consider. Ethyl 4-sulfamoylbenzoate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or acidic pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of ethyl 4-sulfamoylbenzoate vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, ethyl 4-sulfamoylbenzoate may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects in preclinical studies.
Metabolic Pathways
Ethyl 4-sulfamoylbenzoate is involved in various metabolic pathways, particularly those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and conjugation reactions . These metabolic processes can lead to the formation of active or inactive metabolites, which may have different biological activities and toxicities. Understanding the metabolic pathways of ethyl 4-sulfamoylbenzoate is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of ethyl 4-sulfamoylbenzoate within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, ethyl 4-sulfamoylbenzoate can bind to specific proteins or accumulate in certain cellular compartments, affecting its localization and activity. The distribution of the compound in tissues can also influence its therapeutic and toxic effects.
Subcellular Localization
Ethyl 4-sulfamoylbenzoate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications . For example, ethyl 4-sulfamoylbenzoate may localize to the nucleus, where it can interact with nuclear enzymes and influence gene expression. Understanding the subcellular localization of ethyl 4-sulfamoylbenzoate is important for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 4-sulfamoylbenzoate can be synthesized through the esterification of 4-aminosulfonylbenzoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions for an extended period to ensure complete conversion. After the reaction, the product is isolated by removing the solvent under reduced pressure and purifying the residue through partitioning between saturated sodium bicarbonate solution and ethyl acetate .
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 4-sulfamoylbenzoate follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by continuous extraction and purification systems to isolate the product efficiently. The use of automated systems ensures consistency and high yield in the production process.
化学反応の分析
Types of Reactions: Ethyl 4-sulfamoylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester bond in ethyl 4-sulfamoylbenzoate can be hydrolyzed under acidic or basic conditions to yield 4-sulfamoylbenzoic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Hydrolysis: 4-sulfamoylbenzoic acid and ethanol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
類似化合物との比較
Ethyl 4-sulfamoylbenzoate can be compared with other sulfonamide derivatives such as:
- 4-aminosulfonylbenzoic acid
- 4-chloro-3-sulfamoylbenzoic acid
- 2-chloro-4-fluoro-5-sulfamoylbenzoic acid
Uniqueness: Ethyl 4-sulfamoylbenzoate is unique due to its ester functionality, which can be hydrolyzed to release the active sulfonamide moiety.
特性
IUPAC Name |
ethyl 4-sulfamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-2-14-9(11)7-3-5-8(6-4-7)15(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTXGSKTFDBVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280487 | |
| Record name | ethyl 4-sulfamoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5446-77-5 | |
| Record name | NSC17131 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-sulfamoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

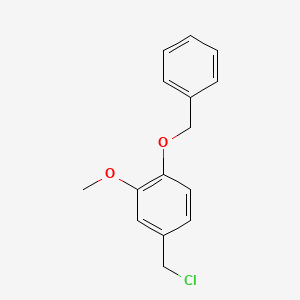
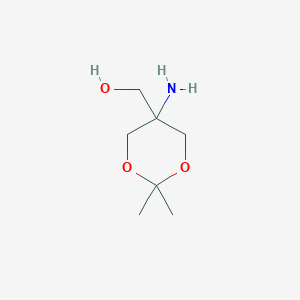
![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)


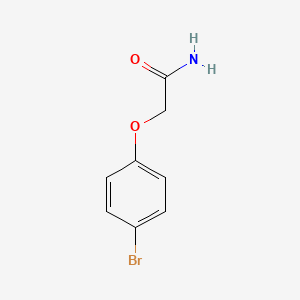
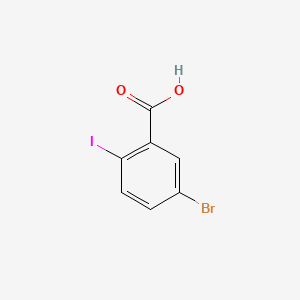
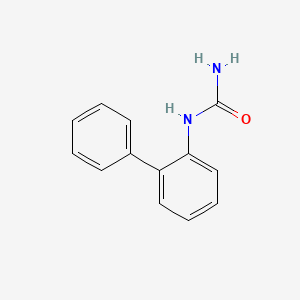

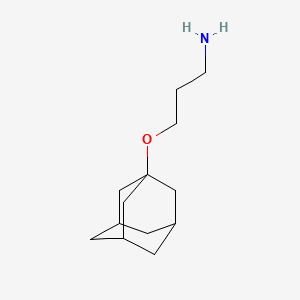

![9-Azabicyclo[6.2.0]decan-10-one](/img/structure/B1267835.png)
